Isoastragaloside I

Descripción general

Descripción

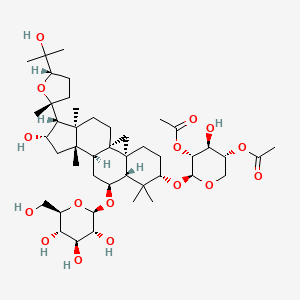

Isoastragalosido I es un glucósido de cicloartano aislado de Radix Astragali, una hierba medicinal tradicional china. Este compuesto es conocido por sus diversas actividades biológicas, incluida su capacidad para mejorar el sistema de defensa antioxidante y proteger la integridad de la barrera hematoencefálica .

Mecanismo De Acción

Isoastragalosido I ejerce sus efectos activando la vía de señalización del factor 2 relacionado con el factor eritroide nuclear 2 (Nrf2). Esta activación conduce a la expresión aumentada de enzimas antioxidantes como la quinona reductasa 1 de NAD (P) H (NQO1) y la hemo oxigenasa-1 (HO-1). Estas enzimas ayudan a reducir el estrés oxidativo y proteger la integridad de la barrera hematoencefálica .

Análisis Bioquímico

Biochemical Properties

Isoastragaloside I selectively increases adiponectin secretion in primary adipocytes without any obvious effects on a panel of other adipokines . Adiponectin is an important protein hormone that modulates several metabolic processes, including glucose regulation and fatty acid oxidation .

Cellular Effects

This compound has been shown to have protective effects on cells under inflammatory conditions . It inhibits the reduction of transendothelial electrical resistance (TEER), prevents the increase of sodium fluoride (NaF) extravasation and reactive oxygen species (ROS) production, and rescues the down-regulated tight-junction (TJ) protein level in bEnd.3 cells stimulated with lipopolysaccharide (LPS) .

Molecular Mechanism

The protective effects of this compound are mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway . It significantly activates Nrf2 activity, increases its nuclear translocation, thereby enhancing the expression of its downstream molecules such as NQO1 and HO-1 .

Métodos De Preparación

Isoastragalosido I se extrae típicamente de las raíces de Astragalus membranaceus. El proceso de extracción involucra varios pasos, incluyendo secado, molienda y extracción con solvente. El compuesto se puede purificar aún más utilizando técnicas cromatográficas . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza del compuesto mediante tecnologías avanzadas de extracción y purificación.

Análisis De Reacciones Químicas

Isoastragalosido I sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Isoastragalosido I tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los glucósidos de cicloartano.

Biología: Se ha demostrado que mejora el sistema de defensa antioxidante y protege la barrera hematoencefálica.

Industria: Se utiliza en el desarrollo de suplementos para la salud y medicamentos herbales.

Comparación Con Compuestos Similares

Isoastragalosido I es similar a otros glucósidos de cicloartano como el astragalósido II, el isoastragalósido II y el astragalósido IV. es único en su capacidad para aumentar selectivamente la secreción de adiponectina en adipocitos primarios sin afectar otras adipocinas . Esta propiedad lo hace particularmente valioso en el estudio de enfermedades metabólicas y obesidad.

Compuestos similares

- Astragalósido II

- Isoastragalósido II

- Astragalósido IV

Isoastragalosido I destaca por sus exclusivas actividades biológicas y sus potenciales aplicaciones terapéuticas.

Propiedades

IUPAC Name |

[(3R,4S,5R,6S)-5-acetyloxy-4-hydroxy-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O16/c1-21(47)56-26-19-55-38(34(31(26)51)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-24(36(45)39(28,3)4)58-37-33(53)32(52)30(50)25(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24-,25+,26+,27-,28-,29-,30+,31-,32-,33+,34+,35-,36-,37+,38-,41+,42-,43+,44-,45+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPKALQHGQMJER-XOUPSZAESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1O)OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1O)OC(=O)C)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the main mechanism of action for Isoastragaloside I in relation to inflammation?

A: this compound exerts anti-inflammatory effects primarily by inhibiting the activation of the NF-κB signaling pathway. It achieves this by suppressing the phosphorylation and nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and iNOS. [, ] This mechanism has been observed in LPS-stimulated BV-2 microglial cells. []

Q2: How does this compound affect adiponectin production?

A: this compound, along with Astragaloside II, has been shown to selectively increase adiponectin secretion in adipocytes, particularly the high molecular weight oligomeric complex, without significantly affecting other adipokines. [] This increase in adiponectin contributes to its antidiabetic effects.

Q3: What is the impact of this compound on blood-brain barrier integrity?

A: this compound has demonstrated protective effects on the blood-brain barrier under inflammatory conditions. [, ] It appears to achieve this by activating the Nrf2 antioxidant pathway, which in turn enhances the expression of antioxidant enzymes like NQO1 and HO-1. [, ] This protection helps maintain tight junction protein levels and reduces monocyte adhesion to brain endothelial cells, thus preserving barrier integrity.

Q4: What are the potential therapeutic applications of this compound in metabolic disorders?

A: Research suggests that this compound may hold therapeutic potential for obesity-related metabolic disorders like diabetes. [, ] Animal studies using db/db diabetic mice have shown that chronic administration of this compound can improve glucose tolerance, insulin sensitivity, and reduce hypertriglyceridemia. [] These effects are linked to its anti-inflammatory activity, particularly in adipose tissue. []

Q5: Can you describe the chemical structure of this compound?

A: this compound is a cycloartane glycoside. Its core structure is based on cycloastragenol, a triterpenoid aglycone, with attached sugar moieties. While the exact molecular formula and weight are not provided in these abstracts, structural characterization details can be found in studies focusing on the chemical constituents of Astragalus membranaceus. [, ]

Q6: What analytical techniques are commonly used to identify and quantify this compound?

A6: Various techniques are employed for the analysis of this compound, including:

- High-performance liquid chromatography (HPLC): This method is widely used for separation and quantification of this compound in plant extracts and biological samples. [, , ]

- Liquid chromatography-mass spectrometry (LC-MS): This technique combines the separation capabilities of HPLC with the detection power of mass spectrometry for accurate identification and quantification. [, , ]

- Surface-enhanced Raman spectroscopy (SERS): This technique offers a sensitive and specific method for detecting this compound, even in complex matrices like plant tissues. []

Q7: Have any metabolites of this compound been identified?

A: Yes, studies using ultrahigh-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/ESI/Q-TOF-MS) have identified various metabolites of this compound in rat plasma, urine, and feces after oral administration. [] The metabolic pathways primarily involve dehydration, deacetylation, dihydroxylation, dexylosylation, deglycosylation, methylation, and glycol dehydration. []

Q8: Are there any known drug interactions with this compound?

A8: The provided research papers do not delve into specific drug interactions with this compound. Further research is needed to comprehensively understand potential interactions with other medications.

Q9: What is the safety profile of this compound?

A9: While this compound exhibits promising therapeutic potential, detailed toxicity studies are crucial to fully assess its safety profile. Long-term effects and potential adverse events require further investigation.

Q10: What future research directions are important for this compound?

A10: Several avenues for future research on this compound are:

Q11: How does this compound compare to other compounds with similar activities?

A: While the provided research doesn't directly compare this compound to alternative compounds, it highlights its unique ability to selectively elevate adiponectin levels. [] Further studies comparing its efficacy, safety, and cost-effectiveness with existing treatments for metabolic and inflammatory diseases are needed.

Q12: What are the sources of this compound?

A: this compound is primarily isolated from the roots of Astragalus membranaceus Bunge (Fabaceae), a plant widely used in traditional Chinese medicine. [, , ] Various extraction and purification techniques, including column chromatography and HPLC, are employed to obtain this compound. []

Q13: How does processing of Astragalus membranaceus affect this compound content?

A: While the provided research doesn't delve into the impact of processing on this compound content, one study analyzed the chemical constituents of processed Astragalus membranaceus and identified this compound as one of the isolated compounds. [] This suggests that processing methods might influence the concentration and potentially the bioactivity of this compound.

Q14: What is the role of this compound in the traditional use of Astragalus membranaceus?

A: While Astragalus membranaceus is traditionally used for various ailments, including diabetes, wound healing, and immune support, [] the specific contribution of this compound to these traditional applications is not explicitly addressed in the provided research.

Q15: Are there any known cases of resistance developing to the effects of this compound?

A15: The provided research papers do not discuss the development of resistance to this compound. Further research is needed to explore the possibility of resistance mechanisms emerging with prolonged exposure or in specific disease models.

Q16: Does this compound exhibit any significant cytotoxic effects?

A16: The provided research primarily focuses on the anti-inflammatory and metabolic effects of this compound. Detailed cytotoxicity studies are necessary to assess its safety profile and potential for adverse effects at various doses and durations of treatment.

Q17: What is the potential of this compound for targeted drug delivery?

A: While the provided research does not specifically address targeted drug delivery strategies for this compound, its ability to cross the blood-brain barrier [, ] suggests potential for targeting therapies to the central nervous system. Further research exploring nanoparticle-based delivery systems or other targeted approaches could enhance its therapeutic efficacy and minimize off-target effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(N-methyl4-methoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2763529.png)

![2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2763532.png)

![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione](/img/structure/B2763539.png)

![1-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-4-methanesulfonylpiperazine](/img/structure/B2763541.png)

![2-methyl-1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2763544.png)

![{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B2763546.png)